molecular formula C21H25NO B8815141 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane

3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No. B8815141
M. Wt: 307.4 g/mol
InChI Key: GIJXKZJWITVLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(diphenylmethyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane is a diarylmethane.

properties

Product Name

3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3

InChI Key

GIJXKZJWITVLHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The starting material is prepared as follows. The intimate mixture of 9.20 g of benzhydrol 7.05 g of tropine and 10 g of p-toluenesulfonic acid monohydrate is placed in a flask which is fitted with an air condensor and a vacuum take-off. The flask is evacuated and maintained in vacuo while being heated in an oil bath to 165°-170°, whereby the liberated water is removed. After 2 hours, the mixture is cooled and partitioned between 100 ml of water and diethyl ether each. The aqueous solution is separated, washed once more with diethyl ether and made basic with 50% aqueous sodium hydroxide. It is extracted repeatedly with diethyl ether, the extract washed with brine and evaporated to give 3-diphenylmethoxy-8-methyl-8-azabicyclo[3.2.1]octane, which is sufficiently pure to be used in the next step.
Quantity
9.2 g
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10 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
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